2-(Chloro(4-chlorophenyl)methylene)valeraldehyde

Description

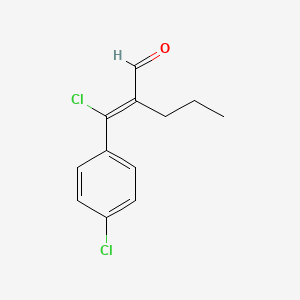

5-Chloro-2-(chlorophenylmethylene)valeraldehyde (CAS: 83706-48-3) is an organochlorine compound with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.13 g/mol . Structurally, it consists of a five-carbon valeraldehyde backbone with a chlorine atom at the fifth position and a chlorophenyl-substituted methylene group at the second position (Figure 1). The compound is registered under EINECS 280-524-6 and is commercially available as a specialty chemical for research and industrial applications .

Propriétés

Numéro CAS |

83706-49-4 |

|---|---|

Formule moléculaire |

C12H12Cl2O |

Poids moléculaire |

243.13 g/mol |

Nom IUPAC |

(2Z)-2-[chloro-(4-chlorophenyl)methylidene]pentanal |

InChI |

InChI=1S/C12H12Cl2O/c1-2-3-10(8-15)12(14)9-4-6-11(13)7-5-9/h4-8H,2-3H2,1H3/b12-10- |

Clé InChI |

CMRGGSDHVDGWQE-BENRWUELSA-N |

SMILES isomérique |

CCC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |

SMILES canonique |

CCCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphatidylserines can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One common method involves the enzymatic conversion of phosphatidylcholine to phosphatidylserine using phosphatidylserine synthase. This reaction typically occurs under mild conditions and requires the presence of calcium ions.

Industrial Production Methods

Industrial production of phosphatidylserines often involves the extraction from natural sources such as soybeans or bovine brain. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the desired phosphatidylserine fraction.

Analyse Des Réactions Chimiques

Types of Reactions

Phosphatidylserines undergo several types of chemical reactions, including:

Oxidation: Phosphatidylserines can be oxidized to form various oxidized phospholipids.

Hydrolysis: They can be hydrolyzed by phospholipases to produce lysophosphatidylserine and free fatty acids.

Substitution: Phosphatidylserines can participate in substitution reactions where the serine head group is replaced by other amino acids or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.

Substitution: Various amino acids and functional groups can be introduced under mild acidic or basic conditions.

Major Products

Oxidized Phosphatidylserines: Formed through oxidation reactions.

Lysophosphatidylserine: Produced through hydrolysis.

Modified Phosphatidylserines: Resulting from substitution reactions.

Applications De Recherche Scientifique

Phosphatidylserines have a wide range of applications in scientific research:

Chemistry: Used as model compounds to study membrane dynamics and interactions.

Biology: Play a role in cell signaling and apoptosis, making them valuable in cell biology research.

Medicine: Investigated for their potential in treating cognitive decline and neurodegenerative diseases.

Industry: Used in the formulation of dietary supplements and functional foods due to their cognitive benefits.

Mécanisme D'action

Phosphatidylserines exert their effects primarily through their role in cell membranes. They are involved in:

Cell Signaling: Act as signaling molecules in apoptosis and other cellular processes.

Membrane Fluidity: Contribute to the fluidity and functionality of cell membranes.

Molecular Targets and Pathways: Interact with various proteins and enzymes involved in cell signaling pathways, including kinases and phosphatases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 5-chloro-2-(chlorophenylmethylene)valeraldehyde with structurally related compounds, focusing on molecular features, physicochemical properties, and functional implications.

Structural and Functional Group Variations

2.1.1 2-[Chloro(4-Methylphenyl)Methylene]Butyraldehyde (CAS: 83877-86-5)

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 220.68 g/mol

- Key Differences: Aldehyde Chain Length: Butyraldehyde (4-carbon chain) vs. Substituent on Phenyl Ring: A methyl group (electron-donating) replaces the chlorine atom (electron-withdrawing) on the phenyl ring.

2.1.2 Lumefantrine (Antimalarial Drug)

- Molecular Formula: C₃₀H₃₂Cl₃NO

- Molecular Weight : 528.9 g/mol

- Key Differences :

- Backbone Structure : Lumefantrine features a fluorene ring system instead of a linear aldehyde chain, significantly increasing molecular complexity and weight .

- Chlorination Pattern : Three chlorine atoms are present, including a dichlorophenyl group, enhancing lipophilicity and biological activity .

Physicochemical Properties

Stability and Handling

- Chlorinated Compounds : The chlorine substituents in 5-chloro-2-(chlorophenylmethylene)valeraldehyde improve oxidative stability compared to methyl-substituted analogues but may increase sensitivity to light or moisture .

- Aldehyde Group : All compounds require storage under inert conditions to prevent oxidation of the aldehyde moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.